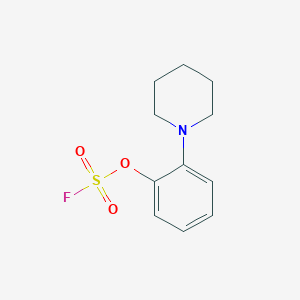
1-(2-Fluorosulfonyloxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorosulfonyloxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorosulfonyloxy group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorosulfonyloxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and piperidine.
Formation of Intermediate: The 2-fluorophenol undergoes a sulfonylation reaction to introduce the fluorosulfonyloxy group, forming 2-fluorosulfonyloxyphenol.
Coupling Reaction: The intermediate 2-fluorosulfonyloxyphenol is then coupled with piperidine under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorosulfonyloxyphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorosulfonyloxyphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical interactions, such as hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
2-Fluorophenol: A phenol derivative with a fluorine atom attached to the benzene ring.
Fluorosulfonyloxyphenyl Derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness: 1-(2-Fluorosulfonyloxyphenyl)piperidine is unique due to the presence of both the piperidine ring and the fluorosulfonyloxy group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorosulfonyloxy group enhances the compound’s reactivity and potential for various applications.
Eigenschaften
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-17(14,15)16-11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZCOYKSLJCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
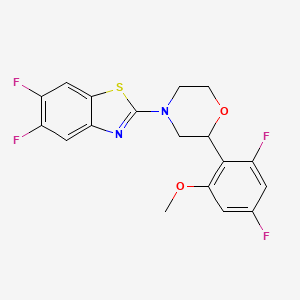
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
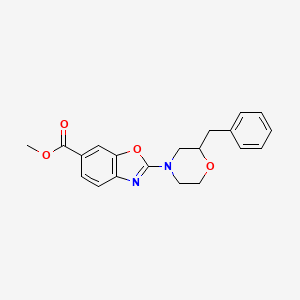
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
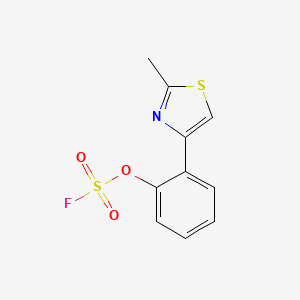
![Methyl 2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432998.png)
![5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433012.png)
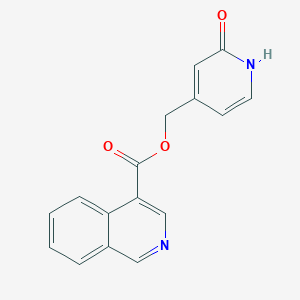
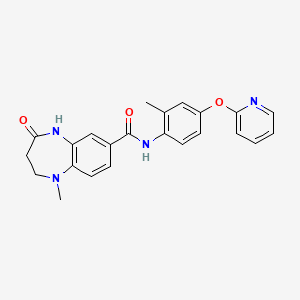
![10-[[3-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7433049.png)
![2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433054.png)
